

Application Notes and Protocols: BODIPY FL C5 Staining for Live Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy FL C5

Cat. No.: B15556581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C5, a fluorescently labeled short-chain fatty acid analog, is a valuable tool for investigating lipid metabolism and dynamics within live cells. Its bright, stable fluorescence and sensitivity to the lipid environment make it an excellent probe for visualizing fatty acid uptake, trafficking, and incorporation into various cellular compartments, including lipid droplets and membranes.^{[1][2][3]} These application notes provide a detailed protocol for staining live cells with **BODIPY FL C5**, along with data presentation and a workflow diagram to facilitate experimental design and execution.

BODIPY dyes, in general, are known for their high fluorescence quantum yield, strong extinction coefficients, and remarkable photostability.^[4] **BODIPY FL C5** specifically has excitation and emission spectra similar to fluorescein (FITC), making it compatible with common fluorescence microscopy filter sets.^[3] It is relatively insensitive to pH and solvent polarity, ensuring consistent fluorescence in diverse cellular environments.^{[1][3]}

Principle of the Assay

BODIPY FL C5 is a lipophilic molecule that can readily cross the plasma membrane of live cells. Once inside, it mimics the behavior of natural short-chain fatty acids and is incorporated into various metabolic pathways. This can include esterification into neutral lipids for storage in lipid droplets or incorporation into phospholipids within cellular membranes. The accumulation

of the fluorescent probe in these lipid-rich structures allows for their visualization and quantification using fluorescence microscopy or flow cytometry. The intensity of the fluorescence signal can be correlated with the rate of fatty acid uptake and lipid accumulation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for **BODIPY FL C5** live-cell staining, compiled from various studies. These values should be used as a starting point and optimized for specific cell types and experimental conditions.

Parameter	Recommended Range	Application	Reference
Stock Solution	1-5 mM in DMSO or ethanol	General	[5][6]
Working Concentration	0.1 - 5 μ M	General Live Cell Imaging	[2][5][7]
2 μ M	Fatty Acid Uptake Assays	[8][9][10]	
0.5 - 2 μ M	Lipid Droplet Staining	[5]	
Incubation Time	15 - 30 minutes	General Live Cell Imaging	[2][5]
30 seconds - 10 minutes	Kinetic Fatty Acid Uptake Assays	[8]	
20 minutes	Total Fatty Acid Uptake	[9]	
Incubation Temperature	37°C	Live Cells	[2][6][8]
Excitation Wavelength	485 - 505 nm	Fluorescence Microscopy/Plate Reader	[9][11]
Emission Wavelength	511 - 525 nm	Fluorescence Microscopy/Plate Reader	[9][11]

Experimental Protocols

This section provides a detailed protocol for staining live cells with **BODIPY FL C5** for fluorescence microscopy.

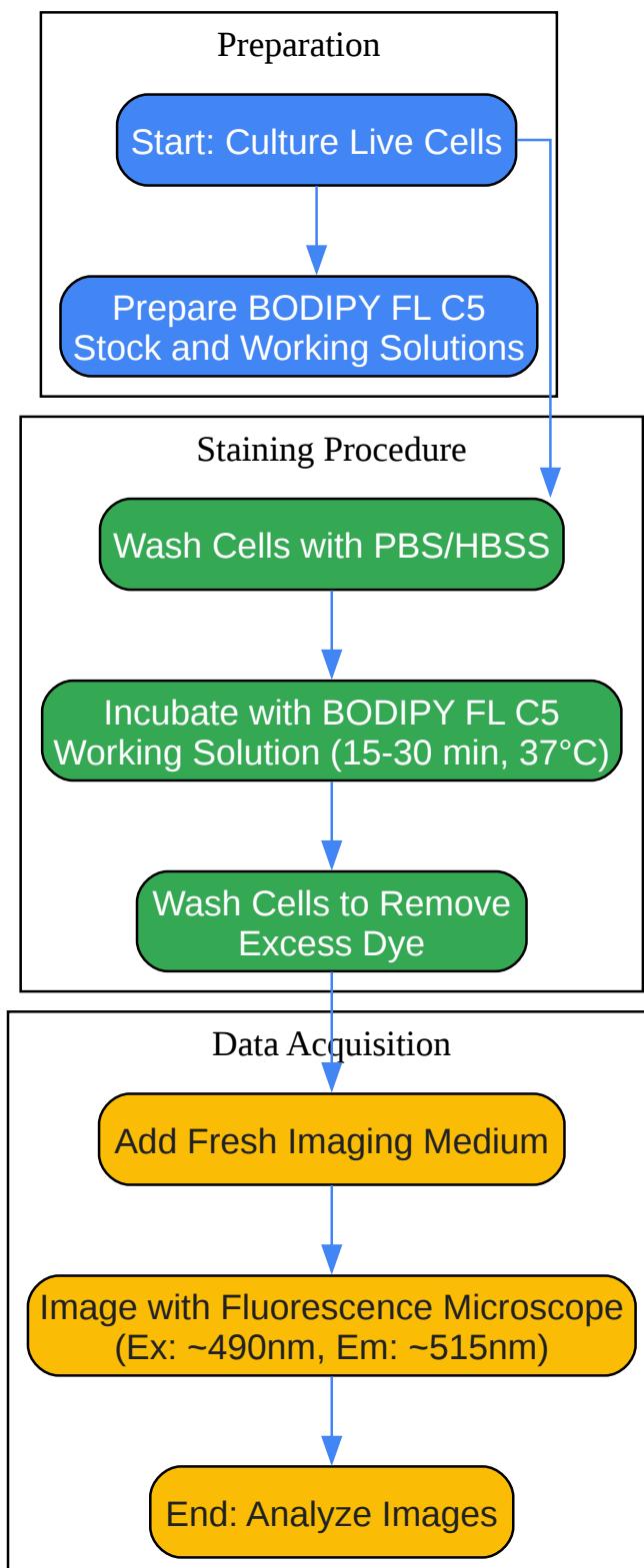
Materials

- **BODIPY FL C5** (powder or stock solution)

- Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
- Live cells cultured on coverslips or in imaging dishes
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

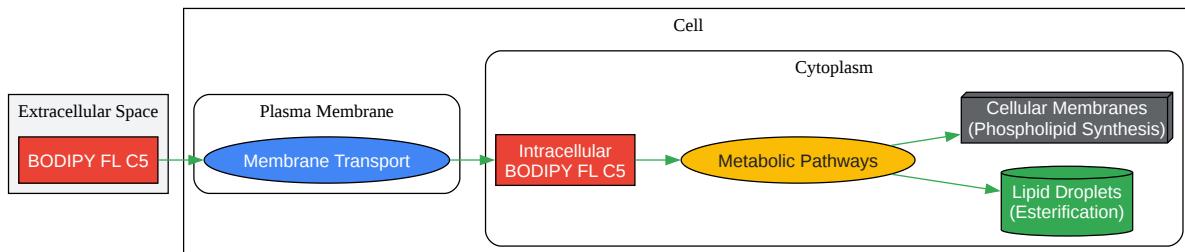
Reagent Preparation

- **BODIPY FL C5** Stock Solution (1 mM):
 - If starting with a powder, dissolve the appropriate amount of **BODIPY FL C5** in high-quality, anhydrous DMSO or ethanol to create a 1 mM stock solution. For example, dissolve 1 mg of **BODIPY FL C5** (check the molecular weight on the product sheet) in the calculated volume of solvent.
 - Mix thoroughly by vortexing.
 - Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- **BODIPY FL C5** Working Solution (1 µM):
 - On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
 - Dilute the stock solution to the desired final working concentration in pre-warmed (37°C) serum-free medium or an appropriate buffer like HBSS. For a final concentration of 1 µM, dilute the 1 mM stock solution 1:1000.
 - It is recommended to prepare the working solution fresh for each experiment.


Staining Protocol for Live Cells

- Cell Preparation:

- Grow cells to a desired confluence (typically 70-80%) on glass-bottom dishes or coverslips suitable for live-cell imaging.
- Ensure the cells are healthy and evenly distributed.
- Staining:
 - Aspirate the complete culture medium from the cells.
 - Gently wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.
[\[5\]](#)
 - Add the freshly prepared **BODIPY FL C5** working solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[\[2\]](#)[\[5\]](#)
The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye and reduce background fluorescence.[\[2\]](#)
- Imaging:
 - After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
 - Immediately proceed to image the cells using a fluorescence microscope.
 - Use a standard FITC/GFP filter set for visualization. The excitation maximum is around 488-505 nm, and the emission maximum is around 511-525 nm.[\[9\]](#)[\[11\]](#)
 - To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.[\[12\]](#)


Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for **BODIPY FL C5** staining and a simplified representation of the fatty acid uptake pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for live-cell staining with **BODIPY FL C5**.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of **BODIPY FL C5** uptake and metabolism in a live cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.pbrc.edu [labs.pbrc.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- To cite this document: BenchChem. [Application Notes and Protocols: BODIPY FL C5 Staining for Live Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556581#bodipy-fl-c5-staining-protocol-for-live-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com